molecular formula C14H13ClN2O2 B12746650 3-Chloro-4-(2-pyridinylamino)hydratropic acid CAS No. 83528-38-5

3-Chloro-4-(2-pyridinylamino)hydratropic acid

Cat. No.: B12746650
CAS No.: 83528-38-5
M. Wt: 276.72 g/mol
InChI Key: HNWBRCVCEQYNAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-pyridinylamino)hydratropic acid typically involves the reaction of 3-chloro-4-hydroxyphenylacetic acid with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-pyridinylamino)hydratropic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution may result in derivatives with different functional groups .

Scientific Research Applications

3-Chloro-4-(2-pyridinylamino)hydratropic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-pyridinylamino)hydratropic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-4-(2-pyridinylamino)hydratropic acid include:

Uniqueness

This compound is unique due to its specific chemical structure, which combines a chlorinated aromatic ring with a pyridinylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

83528-38-5

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

2-[3-chloro-4-(pyridin-2-ylamino)phenyl]propanoic acid

InChI

InChI=1S/C14H13ClN2O2/c1-9(14(18)19)10-5-6-12(11(15)8-10)17-13-4-2-3-7-16-13/h2-9H,1H3,(H,16,17)(H,18,19)

InChI Key

HNWBRCVCEQYNAU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)NC2=CC=CC=N2)Cl)C(=O)O

Origin of Product

United States

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